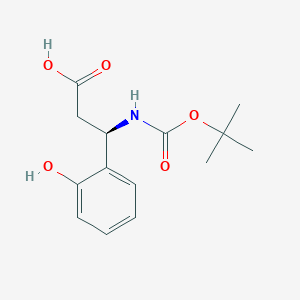

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWISQTDJMMIQCM-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375900 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-88-5 |

Source

|

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic Acid: Synthesis, Properties, and Applications in Advanced Drug Discovery

CAS Number: 500788-88-5

Abstract

This technical guide provides a comprehensive overview of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid, a chiral non-proteinogenic β-amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. We will delve into its critical physicochemical properties, explore a detailed, field-proven synthetic methodology, and provide explicit protocols for its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Chiral β-Amino Acids

The incorporation of non-natural amino acids into peptide-based therapeutics is a well-established strategy for enhancing pharmacological profiles. Chiral β-amino acids, in particular, are prized for their ability to confer increased stability against enzymatic degradation and to induce specific, stable secondary structures in peptides. Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid, also known as Boc-D-β-o-Tyr-OH, is a valuable building block in this class. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a chiral center at the β-position, and a 2-hydroxyphenyl moiety, makes it a versatile tool for medicinal chemists.

The presence of the 2-hydroxyphenyl group offers a site for further functionalization or can participate in specific receptor interactions, potentially mimicking natural neurotransmitters.[1] The (R)-stereochemistry is crucial for creating enantiomerically pure compounds, a fundamental requirement in modern drug development to ensure target specificity and minimize off-target effects.[1] This guide will serve as a practical resource for the effective synthesis and utilization of this important synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is essential for its proper handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 500788-88-5 |

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.31 g/mol |

| Appearance | Off-white powder |

| Melting Point | 159-165 °C |

| Optical Rotation | [α]D25 = +42 ± 2º (c=1 in EtOH) |

| Purity (HPLC) | ≥ 99% |

| Storage Conditions | Store at 0-8 °C |

Enantioselective Synthesis: A Technical Protocol

The enantioselective synthesis of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid can be achieved through a multi-step process, with the key chirality-inducing step being the asymmetric hydrogenation of a prochiral enamide precursor. This approach is highly efficient and provides excellent enantioselectivity.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid.

Detailed Experimental Protocol

Step 1: Synthesis of (Z)-2-acetamido-3-(2-hydroxyphenyl)acrylic acid (Enamide Precursor)

This step involves the Erlenmeyer-Plöchl reaction to form an azlactone, followed by hydrolysis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxybenzaldehyde (1.0 eq.), N-acetylglycine (1.2 eq.), anhydrous sodium acetate (1.0 eq.), and acetic anhydride (2.5 eq.).

-

Reaction Execution: Heat the mixture to 100°C with stirring for 2 hours. The initially solid mixture will become a molten slurry.

-

Hydrolysis: After cooling to approximately 80°C, cautiously add a solution of acetone and water (1:1 v/v). Reflux the mixture for 1 hour to hydrolyze the azlactone intermediate.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the enamide precursor as a solid.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the critical enantioselective step. The choice of chiral phosphine ligand is paramount for achieving high enantiomeric excess (ee). Ligands such as Me-DuPhos have proven effective for this class of transformation.[2]

-

Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a pressure-rated reaction vessel with the enamide precursor (1.0 eq.) and a rhodium catalyst, such as [Rh(COD)(Me-DuPhos)]BF₄ (0.5-1 mol%).

-

Reaction Execution: Degas the vessel and backfill with argon. Add a degassed solvent, typically methanol or toluene. Pressurize the vessel with hydrogen gas (40-50 psi) and stir vigorously at room temperature for 12-24 hours.

-

Work-up and Isolation: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude (R)-N-Acetyl-3-amino-3-(2-hydroxyphenyl)propionic acid can be carried forward to the next step, or purified by crystallization if necessary. The enantiomeric excess should be determined at this stage by chiral HPLC.

Step 3: Deprotection and Boc Protection

The final steps involve removing the acetyl group and protecting the resulting free amine with a Boc group.

-

Acetyl Deprotection: Reflux the crude product from Step 2 in aqueous hydrochloric acid (e.g., 3M HCl) for 4-6 hours.

-

Neutralization and Boc Protection: Cool the solution and neutralize to approximately pH 9-10 with a suitable base (e.g., NaOH or triethylamine). Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) dissolved in a solvent like dioxane or THF.[3] Stir the reaction at room temperature overnight.

-

Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).[3] Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid. Purify by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a valuable building block for Boc-strategy SPPS. The following protocol outlines a typical coupling cycle.

SPPS Workflow Diagram

Caption: A single coupling cycle in Boc-SPPS.

Detailed Coupling Protocol

This protocol assumes a peptide is being synthesized on a suitable resin (e.g., MBHA resin for a C-terminal amide) and the N-terminal Boc group has just been removed.

Materials:

-

Deprotected and neutralized peptide-resin

-

Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

-

Pre-activation: In a separate vessel, dissolve Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid (2.0 eq. relative to resin substitution), HBTU (1.95 eq.), and HOBt (2.0 eq.) in DMF. Add DIEA (4.0 eq.) to the solution and allow it to pre-activate for 1-2 minutes. The use of HOBt is crucial for suppressing racemization during the activation of the carboxylic acid.[1]

-

Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Reaction: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (the beads remain colorless or slightly yellow) indicates that all primary amines have been acylated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove any excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Expert Insight: The phenolic hydroxyl group of the 2-hydroxyphenyl moiety is generally left unprotected in Boc-SPPS. While it has the potential for side reactions (e.g., acylation), its lower nucleophilicity compared to the alpha-amino group, combined with the use of activation agents like HBTU/HOBt, typically prevents significant byproduct formation. However, for particularly sensitive sequences or if capping steps with highly reactive agents like acetic anhydride are used, protection of the phenol as a benzyl ether may be considered, although this adds complexity to the synthesis and final deprotection.

Conclusion

Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a highly valuable and versatile building block for the synthesis of complex peptides and other chiral molecules. Its enantioselective synthesis via asymmetric hydrogenation provides a reliable route to this compound in high optical purity. When utilized in solid-phase peptide synthesis, it allows for the introduction of a unique structural motif that can enhance the pharmacological properties of the target molecule. The protocols and data presented in this guide are intended to empower researchers to effectively incorporate this compound into their drug discovery and development programs.

References

-

Reid, J. A., & Resnick, L. (Year). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. Available at: [Link]

-

Li, P., Zhou, M., Zhao, Q., Wu, W., Hu, X., Dong, X.-Q., & Zhang, X. (2019). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters, 21(23), 9479–9483. Available at: [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. Available at: [Link]

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Lühr, S., Holz, J., Zayas, O., Wendisch, V., & Börner, A. (2012). Synthesis of chiral β2-amino acids by asymmetric hydrogenation. Tetrahedron: Asymmetry, 23(17), 1301–1319. Available at: [Link]

-

Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(33), 10464–10475. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubChem. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

Sources

- 1. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

An In-depth Technical Guide to Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid: Properties, Synthesis, and Applications

Introduction and Strategic Importance

This compound is a specialized amino acid derivative that serves as a critical chiral building block in modern synthetic chemistry.[1] Its structure is distinguished by three key features: a tert-butyloxycarbonyl (Boc) protected amine, a carboxylic acid, and a 2-hydroxyphenyl (ortho-hydroxyphenyl) side chain, all arranged around a defined (R)-stereocenter. This unique combination of functional groups makes it an invaluable asset in pharmaceutical research and development, particularly in the synthesis of complex peptides and enantiomerically pure therapeutic agents.[1][2]

The Boc group provides a robust yet easily removable shield for the amino functionality, preventing unwanted side reactions during multi-step syntheses.[3][4] Its acid-labile nature allows for selective deprotection under mild conditions, a cornerstone of modern peptide synthesis strategies.[] The presence of both a carboxylic acid and a phenolic hydroxyl group offers multiple points for molecular elaboration, while the fixed chirality is essential for producing drugs with high stereospecificity, a critical factor for efficacy and safety.[1] This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications for researchers and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of a synthetic building block are foundational to its application. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 500788-88-5 | [1][6] |

| Molecular Formula | C₁₄H₁₉NO₅ | [1][6] |

| Molecular Weight | 281.31 g/mol | [1][2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 159-165 °C | [1] |

| Optical Rotation | [α]²⁵_D_ = +42 ± 2º (c=1 in EtOH) | [1] |

| Purity | ≥99% (by HPLC) | [1] |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. | Inferred from structure |

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place. | [1][2] |

Stability and Handling: The compound is stable under recommended storage conditions.[7] The Boc protecting group is sensitive to strong acids and should be handled accordingly. It is incompatible with strong oxidizing agents.[7] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed to avoid dust formation and contact.[7][8]

Chemical Structure and Reactivity

The utility of this molecule is dictated by the interplay of its functional groups. Understanding the reactivity of each is key to designing successful synthetic routes.

Caption: Functional domains of the molecule.

-

Boc-Protected Amine: This is the cornerstone of its use in controlled synthesis. The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, but can be cleanly removed with mild acids like trifluoroacetic acid (TFA).[] This differential stability allows for the selective deprotection of the amine for subsequent reactions, such as peptide bond formation.[3]

-

Carboxylic Acid: This group is the primary site for amide bond formation. Using standard coupling reagents (e.g., HATU, HOBt/DIC), it can be efficiently coupled with free amines to extend a peptide chain or conjugate with other molecules.

-

Phenolic Hydroxyl: The hydroxyl group on the phenyl ring is a secondary reaction site. While less reactive than the carboxylic acid in amide coupling, it can be a site for side reactions (e.g., acylation) if not properly managed. This group also provides a handle for bioconjugation or the synthesis of ether-linked derivatives.[1]

-

Chiral Center: The (R)-configuration is crucial for producing enantiomerically pure final products, which is a regulatory and efficacy requirement for most pharmaceuticals.[1]

Synthesis and Purification Workflow

While various proprietary methods exist, a common and illustrative synthesis involves the protection of the parent amino acid, (R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid.

Caption: General workflow for synthesis and purification.

Exemplary Protocol: Boc Protection

This protocol describes a standard method for protecting an amino acid with Di-tert-butyl dicarbonate ((Boc)₂O).

-

Dissolution: Dissolve the parent amino acid, (R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid, in a 1:1 mixture of dioxane and water.

-

Causality: The mixed solvent system is necessary to dissolve both the polar amino acid and the nonpolar (Boc)₂O reagent.

-

-

Basification: Cool the solution in an ice bath and adjust the pH to 9-10 by the dropwise addition of aqueous sodium hydroxide (NaOH).[]

-

Causality: The basic conditions deprotonate the amino group, rendering it a more potent nucleophile to attack the electrophilic carbonyl of (Boc)₂O.

-

-

Reagent Addition: Add (Boc)₂O (1.1 equivalents) to the stirring solution. The reagent can be added neat or as a solution in dioxane.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl or citric acid.

-

Causality: Acidification protonates the excess base and the newly formed carboxylate, making the product extractable into an organic solvent.

-

-

Workup - Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford the pure product.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final product.

Caption: Standard workflow for purity analysis by HPLC.

Protocol: Purity Determination by HPLC

-

System Preparation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of ~1 mg/mL.

-

Method: Inject 5-10 µL of the sample and elute with a linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min.

-

Detection: Monitor the eluent at 214 nm (for the peptide backbone) and 254 nm (for the aromatic ring).

-

Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Expected Spectral Data

-

¹H NMR: Expect characteristic signals corresponding to the Boc group (a singlet around 1.4 ppm, 9H), the aliphatic protons of the propionic acid backbone, and the aromatic protons of the 2-hydroxyphenyl group.

-

Mass Spectrometry (ESI-MS): The positive ion mode should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 282.3. A sodium adduct [M+Na]⁺ at m/z 304.3 may also be observed.

-

FTIR Spectroscopy: Expect characteristic absorption bands for the O-H stretch (broad, from carboxylic acid and phenol), N-H stretch (carbamate), and C=O stretches (carbamate and carboxylic acid).

Applications in Research and Drug Development

The unique structural attributes of this compound make it a highly versatile tool.

-

Peptide Synthesis: It is a fundamental building block in solid-phase peptide synthesis (SPPS) for creating complex peptides with enhanced stability or specific biological functions.[1][2] The Boc protecting group is central to the controlled, stepwise elongation of the peptide chain.[4]

-

Pharmaceutical Development: The compound serves as a precursor in the synthesis of a wide range of pharmaceuticals. Its structural similarity to neurotransmitters makes it particularly valuable for developing agents targeting neurological disorders.[1][9]

-

Bioactive Peptide Analogs: Researchers use this molecule to synthesize peptide analogs with improved properties, such as enhanced solubility, stability against enzymatic degradation, and increased biological activity, facilitating advancements in therapeutic agents.[1]

-

Asymmetric Synthesis: Its inherent chirality makes it a useful chiral auxiliary, helping to control the stereochemical outcome of other reactions.[1][2]

-

Bioconjugation: The compound can be used in bioconjugation processes, enabling the attachment of drugs or imaging agents to antibodies or other biomolecules to create targeted delivery systems.[1][10]

-

Neuroscience Research: Its specific structure makes it a valuable tool for probing receptor interactions and signaling pathways in neuroscience, potentially leading to new therapeutic strategies.[1][9]

References

-

Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid | 501015-23-2 - J&K Scientific. [Link]

-

Boc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid - Amerigo Scientific. [Link]

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

-

The Role of Boc-R-3-Amino-3-(2-methylphenyl)propionic Acid in Modern Peptide Synthesis. [Link]

-

(S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid - ChemBK. [Link]

-

Safety data sheet - CPAchem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. nbinno.com [nbinno.com]

- 6. Boc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid - Amerigo Scientific [amerigoscientific.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemimpex.com [chemimpex.com]

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid molecular weight

An In-depth Technical Guide to Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and pharmaceutical development. Its structure incorporates a β-amino acid backbone, a functionality that imparts unique conformational constraints and metabolic stability to peptides. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine is a key feature, enabling its use as a versatile building block in complex multi-step organic syntheses.[1][2][] This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, and critical applications for researchers and drug development professionals.

The Boc protecting group is pivotal in modern organic synthesis, particularly in peptide chemistry.[4][5] It offers robust protection of the highly reactive amino group under a wide range of reaction conditions, yet can be removed cleanly under mild acidic conditions, a process known as deprotection.[4][5][] This strategic protection and deprotection are fundamental to the stepwise construction of complex molecules like peptide-based drugs, ensuring high yields and purity.[4][5][7]

Physicochemical and Structural Properties

The precise molecular weight of a compound is a fundamental property, derived from its molecular formula and the atomic weights of its constituent atoms. For this compound, this is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry.

The molecular formula for this compound is C₁₄H₁₉NO₅.[1][8] Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the calculated molecular weight is 281.31 g/mol .[1][8]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Weight | 281.31 g/mol | [1][8] |

| Molecular Formula | C₁₄H₁₉NO₅ | [1][8] |

| CAS Number | 500788-88-5 | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 159-165 °C | [1] |

| Purity | ≥ 99% (by HPLC) | [1] |

| Optical Rotation | [α]D25 = +42 ± 2º (c=1 in EtOH) | [1] |

Structural Representation

The chemical structure of this compound is depicted below. The diagram highlights the key functional groups: the Boc-protected amine, the carboxylic acid, and the 2-hydroxyphenyl side chain.

Caption: Chemical structure of this compound.

Synthesis and Characterization

General Synthetic Approach

The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions. A common method is the Schotten-Baumann reaction, where the amino acid is dissolved in a mixture of an organic solvent (like 1,4-dioxane) and an aqueous base (like sodium hydroxide). The Boc-anhydride is then added, and the reaction proceeds to yield the N-Boc protected product. Purification is often achieved through extraction and crystallization or column chromatography.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and stereochemistry of the final product, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system, where each technique corroborates the others.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the compound. A high purity level (typically ≥98% or ≥99%) is crucial for its use in pharmaceutical applications.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the Boc group, the phenyl ring, and the propionic acid backbone.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The experimentally determined mass should correspond to the calculated exact mass of the molecule (C₁₄H₁₉NO₅).

-

Polarimetry: This is used to confirm the stereochemistry of the compound. The specific rotation value, such as the reported +42 ± 2º for the (R)-enantiomer, is a defining characteristic of a specific chiral molecule.[1]

Applications in Research and Drug Development

Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS).[1] The Boc protecting group's stability under coupling conditions and its facile removal under mild acidic conditions make it highly suitable for the stepwise elongation of peptide chains.[][] The incorporation of a β-amino acid like this one can introduce conformational rigidity and increased resistance to enzymatic degradation in the resulting peptides, which are desirable properties for therapeutic peptides.

Pharmaceutical Development

The unique structural features of this compound make it an attractive starting material for the synthesis of various pharmaceuticals.[1] Its structural similarity to neurotransmitters suggests its potential use in developing drugs targeting neurological disorders.[1] Furthermore, the hydroxyphenyl moiety can be a key pharmacophore for receptor binding or can be further functionalized to modulate the biological activity of a lead compound.

Bioconjugation

In the field of targeted drug delivery, this compound can be used in bioconjugation processes.[1] After deprotection of the amine, it can be linked to other molecules, such as antibodies or imaging agents, to create more complex and targeted therapeutic or diagnostic agents.

Experimental Protocol: Boc Group Deprotection

The removal of the Boc protecting group is a critical step in utilizing this compound in further synthetic steps. Below is a standard protocol for this deprotection.

Objective: To remove the Boc protecting group from this compound to yield the free amine for subsequent coupling reactions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add a solution of TFA in DCM (typically 20-50% v/v) to the stirred solution.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

-

Isolation: Isolate the solid product by filtration or centrifugation.

-

Washing: Wash the solid with cold diethyl ether to remove any remaining organic impurities.

-

Drying: Dry the final product under vacuum.

Workflow Diagram for Boc Deprotection

Caption: A typical workflow for the acid-mediated deprotection of a Boc-protected amino acid.

Conclusion

This compound, with a molecular weight of 281.31 g/mol , is a highly valuable chiral building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the strategic utility of the Boc protecting group, make it an indispensable tool for the synthesis of complex peptides and pharmaceutical agents. A thorough understanding of its characteristics and reaction protocols, as outlined in this guide, is essential for its effective application in research and drug development.

References

-

Nanjing Tengxiang Import & Export Co. Ltd. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). (R-Boc-2-amino-3-phenylsulfanyl-propionic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of Boc-R-3-Amino-3-(2-methylphenyl)propionic Acid in Modern Peptide Synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. chemimpex.com [chemimpex.com]

A Senior Application Scientist's In-depth Technical Guide to the Structure Elucidation of Boc-Protected Amino Acids

Introduction: The Central Role of Boc-Protected Amino Acids in Synthetic Chemistry

In the landscape of modern drug development and peptide synthesis, tert-butoxycarbonyl (Boc)-protected amino acids are indispensable building blocks. Their widespread use stems from the Boc group's unique ability to shield the highly reactive amino functionality, thereby enabling precise, sequential bond formation at other sites. This protecting group is characterized by its remarkable stability to a wide range of nucleophiles and bases, yet it can be readily removed under specific acidic conditions, a property that is the cornerstone of its utility in complex synthetic strategies.[1]

This guide provides an in-depth exploration of the core analytical techniques employed for the comprehensive structure elucidation of Boc-protected amino acids. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices made. Our focus is on creating self-validating analytical workflows that ensure the identity, purity, and stereochemical integrity of these critical synthetic intermediates.

A Holistic Approach to Structure Elucidation

The complete characterization of a Boc-protected amino acid is a multi-faceted process. No single technique can provide all the necessary information. Instead, a synergistic application of several analytical methods is required to build a complete and unambiguous structural picture. The general workflow involves confirming the molecular weight, elucidating the covalent structure and functional groups, and finally, determining the stereochemical configuration.

Mass Spectrometry: The First Step in Identification

Mass spectrometry (MS) is the initial and indispensable tool for characterizing Boc-protected amino acids. It provides the molecular weight of the compound, which, in conjunction with other data, helps to confirm the molecular formula. Electrospray ionization (ESI) is a commonly employed soft ionization technique that minimizes fragmentation during ionization, allowing for the observation of the intact molecular ion, typically as the protonated species [M+H]⁺.[2]

Causality in Experimental Choices: ESI-MS/MS for Structural Clues

While a simple full-scan MS experiment provides the molecular weight, tandem mass spectrometry (MS/MS) is crucial for gaining structural insights. In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The fragmentation pattern of Boc-protected amino acids is highly predictable and provides confirmatory evidence of the presence of the Boc group and the amino acid core.

The most characteristic fragmentation pathway for the Boc group involves the loss of isobutylene (56 Da), resulting in a prominent peak at [M+H-56]⁺. Another common fragmentation is the loss of the entire Boc group (100 Da), leading to a peak corresponding to the protonated free amino acid. The relative abundance of these fragments can sometimes be used to distinguish between isomers. For instance, the loss of 2-methylprop-1-ene can be more pronounced in certain isomers, while others may show a significant loss of t-butanol.[3]

Data Presentation: Common Mass Spectrometry Fragments

The following table summarizes the expected m/z values for key fragments of several common Boc-protected amino acids.

| Boc-Amino Acid | Molecular Formula | [M+H]⁺ | [M+H-56]⁺ | [M+H-100]⁺ |

| Boc-Glycine | C₇H₁₃NO₄ | 176.08 | 120.06 | 76.04 |

| Boc-L-Alanine | C₈H₁₅NO₄ | 190.10 | 134.08 | 90.06 |

| Boc-L-Valine | C₁₀H₁₉NO₄ | 218.13 | 162.11 | 118.09 |

| Boc-L-Leucine | C₁₁H₂₁NO₄ | 232.15 | 176.13 | 132.10 |

| Boc-L-Isoleucine | C₁₁H₂₁NO₄ | 232.15 | 176.13 | 132.10 |

Note: Values are for the monoisotopic mass.

Experimental Protocol: ESI-MS/MS Analysis

-

Sample Preparation:

-

Dissolve 1-5 mg of the Boc-protected amino acid in 1 mL of a suitable solvent, typically a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid to promote protonation.[4]

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrumentation and Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Full Scan (MS1): Acquire a full scan spectrum to identify the [M+H]⁺ ion.

-

Tandem MS (MS2):

-

Select the [M+H]⁺ ion as the precursor ion.

-

Apply collision-induced dissociation (CID) with an appropriate collision energy (typically optimized for the specific instrument and compound) to induce fragmentation.

-

Acquire the product ion spectrum.

-

-

-

Data Analysis:

-

Identify the m/z values of the precursor and major fragment ions.

-

Compare the observed fragmentation pattern with the expected losses for a Boc-protected amino acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the definitive elucidation of the covalent structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assembly of the molecular puzzle.

Causality in Experimental Choices: ¹H and ¹³C NMR for Unambiguous Assignment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The large singlet from the nine equivalent protons of the tert-butyl group of the Boc protector is a hallmark of these compounds and is typically found around 1.4 ppm. The α-proton of the amino acid is another key diagnostic signal.

¹³C NMR, while less sensitive, provides a direct count of the number of non-equivalent carbon atoms. The carbonyl carbons of the Boc group and the carboxylic acid, as well as the quaternary carbon of the tert-butyl group, give rise to characteristic signals in the downfield region of the spectrum. The correlation of ¹H and ¹³C signals through 2D NMR techniques like HSQC and HMBC provides unambiguous evidence for the connectivity of the molecule.

Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts

The following table provides typical chemical shift ranges for the key nuclei in Boc-protected amino acids, using CDCl₃ as a common solvent.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.3 (3C) |

| Boc C(CH₃)₃ | - | ~80.0 |

| Boc C=O | - | ~155.5 |

| Amino Acid α-H | 4.1 - 4.6 (m, 1H) | 50 - 60 |

| Amino Acid β, γ, δ-H | Variable (depends on side chain) | Variable |

| Carboxylic Acid C=O | - | 174 - 178 |

| Carboxylic Acid OH | Variable, broad (1H) | - |

| Amide N-H | ~5.0 - 5.5 (d, 1H) | - |

Note: s = singlet, d = doublet, m = multiplet. Chemical shifts can vary depending on the solvent and the specific amino acid side chain.[5][6][7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the Boc-protected amino acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical number of scans: 16-64.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing and Analysis:

-

Process the raw data (FID) by applying Fourier transformation, phasing, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H spectrum to determine the relative proton counts.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the structure.

-

Correlate the ¹H and ¹³C data to confirm the carbon skeleton.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for confirming the successful introduction of the Boc protecting group and the presence of the carboxylic acid moiety.

Causality in Experimental Choices: The KBr Pellet Method

For solid samples, the KBr pellet method is a common and effective way to obtain high-quality FTIR spectra. The principle is to disperse the sample in a matrix of potassium bromide, which is transparent to infrared radiation. Grinding the sample with KBr and pressing it into a thin, transparent pellet minimizes light scattering and allows the IR beam to pass through the sample. The concentration of the sample in the KBr is critical; typically, a ratio of about 1:100 (sample:KBr) is used to ensure that the absorption bands are within the optimal range for detection.[3]

Data Presentation: Key FTIR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3400 (broad) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Carbamate) | Stretching | 1680 - 1720 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (very broad) |

The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl groups of both the Boc protector and the carboxylic acid. The broad N-H stretching band confirms the presence of the protected amino group.

Experimental Protocol: FTIR Analysis via the KBr Pellet Method

-

Sample Preparation:

-

Place approximately 1-2 mg of the Boc-protected amino acid and 100-200 mg of dry, spectroscopic grade KBr into an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[3]

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

Identify the wavenumbers of the major absorption bands.

-

Correlate these bands with the expected functional groups of the Boc-protected amino acid.

-

Chiral High-Performance Liquid Chromatography (HPLC): Resolving Enantiomers

For chiral amino acids, confirming the enantiomeric purity is of paramount importance, as the biological activity of peptides and pharmaceuticals is often stereospecific. Chiral HPLC is the workhorse technique for separating and quantifying enantiomers.

Causality in Experimental Choices: Chiral Stationary Phases

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. For Boc-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), are particularly effective, especially in reversed-phase mode.[8] The complex three-dimensional structure of these CSPs provides multiple interaction sites (e.g., hydrogen bonding, dipole-dipole, steric interactions) that lead to differential retention of the enantiomers. The choice of mobile phase, including the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., trifluoroacetic acid, ammonium acetate), is critical for optimizing the separation. Reversed-phase conditions are often preferred for their compatibility with mass spectrometry, allowing for LC-MS analysis.[8]

Data Presentation: Representative Chiral HPLC Separation Data

The following table provides an example of the chiral separation of Boc-DL-Phenylalanine on a Chiralcel OD-H column under normal-phase conditions.

| Parameter | Value |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | ~8.5 min |

| Retention Time (Enantiomer 2) | ~10.2 min |

| Resolution (Rs) | > 2.0 |

Note: Retention times are illustrative and will vary with the specific system and conditions.[6]

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation:

-

Accurately weigh and dissolve the Boc-protected amino acid in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Method:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A suitable chiral column (e.g., CHIROBIOTIC T for reversed-phase or Chiralcel OD-H for normal-phase).

-

Mobile Phase: As optimized for the specific column and analyte (see table above for an example).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Data Analysis:

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

-

X-ray Crystallography: The Gold Standard for Absolute Configuration

For crystalline Boc-protected amino acids, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.

While obtaining a suitable single crystal can be a challenge, the structural information provided by this technique is unparalleled. It serves as the definitive proof of structure and is often used to validate the results obtained from other analytical methods. The process involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, and then solving and refining the crystal structure using specialized software. The resulting structural model provides bond lengths, bond angles, and the absolute configuration (R or S) of all chiral centers.

Conclusion: An Integrated, Self-Validating Approach

The structure elucidation of Boc-protected amino acids is a critical component of quality control in synthetic chemistry. A robust and reliable characterization relies on the intelligent application of a suite of analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight, FTIR spectroscopy verifies the presence of key functional groups, NMR spectroscopy maps out the detailed covalent structure, and chiral HPLC confirms the enantiomeric purity. For crystalline materials, X-ray crystallography offers the final, definitive proof of the three-dimensional structure. By integrating the data from these complementary techniques, researchers can ensure the identity, purity, and stereochemical integrity of their Boc-protected amino acids, thereby guaranteeing the quality and reliability of their subsequent synthetic endeavors.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Shimadzu. [Link]

-

Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. [Link]

-

Matsumoto, A., Asano, T., & Iwamura, H. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 3. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Experimental Procedures. Beilstein Journals. [Link]

-

Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

-

ResearchGate. (n.d.). What is the ratio of sample to KBr to make a fine pellet for FTIR analysis?. ResearchGate. [Link]

-

ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Royal Society of Chemistry. [Link]

-

Salazar, C., Armenta, J. M., & Shulaev, V. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 2(3), 398–421. [Link]

-

Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297–1311. [Link]

-

PubChem. (n.d.). Tert-butoxycarbonylalanine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). N-(tert-butoxycarbonyl)glycine. National Center for Biotechnology Information. [Link]

-

University of California, Berkeley. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. University of California, Berkeley. [Link]

-

PubChem. (n.d.). Boc-L-Valine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). BOC-D-alanine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 1. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-L-valine(13734-41-3) 13C NMR [m.chemicalbook.com]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]

A-Technical-Guide-to-the-Biological-Activity-of-Non-Proteinogenic-Amino-Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Non-proteinogenic amino acids (NPAAs), a vast and structurally diverse class of molecules, represent a significant frontier in biochemistry and pharmaceutical sciences. While not incorporated into proteins via the standard genetic code, these compounds exhibit a remarkable array of biological activities, serving as neurotransmitters, metabolic intermediates, toxins, and pharmacological agents.[1] This guide provides a comprehensive technical overview of the biological activities of NPAAs, designed for researchers, scientists, and drug development professionals. We will explore their classification, delve into their diverse mechanisms of action, present detailed methodologies for their study, and examine their critical role in modern drug discovery. The content is structured to provide not only a theoretical framework but also practical, field-proven insights into the experimental choices and validation systems essential for robust scientific inquiry in this expanding field.

Introduction: Beyond the Canonical 20

The central dogma of molecular biology rightfully places the 20 proteinogenic amino acids at the core of life's machinery. However, this represents only a small fraction of the amino acids found in nature.[2] Non-proteinogenic amino acids (NPAAs), numbering in the thousands, are amino acids that are not encoded in the genome for protein assembly.[1] They arise from various sources:

-

Natural NPAAs: Found in plants, fungi, bacteria, and marine organisms, often as products of secondary metabolism.[3][4][5]

-

Metabolic Intermediates: Such as ornithine and citrulline, which are crucial components of the urea cycle.[1][6]

-

Post-Translational Modifications: Formed by the modification of standard amino acids within a protein, like hydroxyproline in collagen.[1]

-

Synthetic NPAAs: Chemically synthesized in the laboratory to possess unique properties for research and therapeutic applications.[1][7]

The structural diversity of NPAAs, which includes alterations to the alpha-carbon, side chain, and stereochemistry (e.g., D-amino acids), is the foundation of their varied biological functions.[1][5] This guide will systematically explore these functions and the methodologies used to investigate them.

Classification of NPAAs by Biological Activity

A functional classification provides a practical framework for understanding the diverse roles of NPAAs.

2.1 Neuroactive NPAAs

Several NPAAs act as key signaling molecules in the central nervous system (CNS).[1]

-

γ-Aminobutyric Acid (GABA): The primary inhibitory neurotransmitter in the brain, synthesized from the decarboxylation of glutamate.[4][8] GABA's binding to its receptors (GABA-A and GABA-B) is a major target for anxiolytic, sedative, and anticonvulsant drugs.

-

D-Serine and D-Aspartate: These D-enantiomers act as important neuromodulators. D-aspartic acid is an excitatory neurotransmitter that activates the N-methyl-D-aspartate (NMDA) receptor, influencing learning and memory.[9]

-

β-Alanine: A neurotransmitter found in the CNS that can be transported by the vesicular GABA transporter.[8]

2.2 Metabolic Regulators

NPAAs are integral to various metabolic pathways beyond their role as precursors.

-

Ornithine and Citrulline: Essential intermediates in the urea cycle, responsible for the detoxification of ammonia.[1][4][6]

-

Creatine: Plays a crucial role in cellular bioenergetics, particularly in muscle and brain tissue.[1]

-

Homocysteine: A key intermediate in the metabolism of methionine.[6]

2.3 Antimicrobial and Antifungal NPAAs

Nature has harnessed NPAAs as defense molecules. Bacteria and fungi utilize non-ribosomal peptide synthetases (NRPSs) to create peptides containing NPAAs, many of which have potent antimicrobial properties.[3]

-

Penicillin and Cephalosporin: These blockbuster antibiotics are derived from NPAA-containing precursors.[1][3]

-

Vancomycin: A glycopeptide antibiotic that is a cornerstone for treating serious Gram-positive bacterial infections.[3]

-

Coralmycin: A nonproteinogenic acyl pentapeptide that shows strong activity against Gram-negative bacteria by inhibiting DNA gyrase.[10]

2.4 Toxic NPAAs

Many plants and microorganisms produce toxic NPAAs as a defense mechanism against herbivores and competing organisms.[2][4] Their toxicity often stems from their ability to mimic proteinogenic amino acids, leading to misincorporation into proteins and disruption of metabolic processes.[1][11][12]

-

Canavanine: A structural analog of arginine found in legumes, which can be mistakenly incorporated into proteins, leading to dysfunctional proteins.[4][12][13]

-

β-N-methylamino-L-alanine (BMAA): A neurotoxic NPAA produced by cyanobacteria, which has been linked to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[2][14][15][16] BMAA can be misincorporated in place of L-serine.[15]

-

Mimosine: Found in Leucaena leucocephala, it inhibits several enzymes and can cause reduced growth and other toxic effects.[11][13]

NPAAs in Drug Discovery and Development

The unique structural and functional properties of NPAAs make them invaluable tools for medicinal chemists. Incorporating NPAAs into peptide-based drug candidates can dramatically improve their therapeutic properties.[3][17][18]

Key Advantages of NPAA Incorporation:

| Property | Benefit of NPAA Incorporation | Example |

| Stability | Increased resistance to enzymatic degradation (proteolysis).[3][5][19] | Replacing L-amino acids with D-amino acids or N-methylated residues.[5] |

| Potency | Enhanced binding affinity and selectivity for the target receptor or enzyme.[3][17][18] | Introduction of conformational constraints (e.g., cyclization).[20] |

| Bioavailability | Improved permeability across biological membranes and oral availability.[3][5][17][18] | Incorporation of α,α-disubstituted NPAAs like Aib in drugs such as semaglutide.[5] |

| Pharmacokinetics | Extended plasma half-life.[5] | Use of NPAAs to modify peptide structure and reduce clearance.[5] |

The immunosuppressant drug cyclosporine and the diabetes medication semaglutide are prominent examples of successful therapeutics containing NPAAs.[3][5]

Methodologies for Studying NPAA Biological Activity

A multi-faceted approach is required to elucidate the biological activity of NPAAs, combining in vitro assays, in vivo models, and advanced analytical techniques.

4.1 In Vitro Assays: Mechanistic Insights

In vitro assays are fundamental for determining the specific molecular interactions of NPAAs.

4.1.1 Receptor Binding Assays

-

Objective: To quantify the affinity of an NPAA for a specific receptor.

-

Causality: This assay is a primary screen for neuroactive NPAAs. High affinity suggests a potential role in modulating the signaling pathway associated with that receptor. The choice of radioligand or fluorescent ligand is critical for sensitivity and specificity.

-

Protocol: Radioligand Competition Binding Assay

-

Preparation: Isolate cell membranes expressing the target receptor (e.g., NMDA receptor from rat brain tissue).

-

Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]CGP 39653) and varying concentrations of the unlabeled test NPAA.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the logarithm of the NPAA concentration. Calculate the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant).

-

Self-Validation: Include controls with no NPAA (total binding) and with a saturating concentration of a known unlabeled ligand (non-specific binding) to ensure data integrity.

-

4.1.2 Enzyme Inhibition Assays

-

Objective: To determine if an NPAA inhibits the activity of a specific enzyme and to characterize the mode of inhibition.

-

Causality: This is crucial for NPAAs that act as toxins or drugs by targeting metabolic enzymes. Understanding the kinetics (competitive, non-competitive, etc.) provides insight into the mechanism of action.

-

Workflow: Enzyme Inhibition Kinetics

Caption: Workflow for determining enzyme inhibition kinetics.

4.2 Analytical Techniques for Detection and Quantification

Accurate identification and quantification of NPAAs in complex biological matrices are essential.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating NPAAs. Chiral analysis can be performed using specialized columns to separate enantiomers.[21]

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides high sensitivity and specificity for identifying and quantifying NPAAs based on their mass-to-charge ratio.[22] LC-MS/MS is particularly powerful for analyzing isomers.[14][22]

-

Capillary Electrophoresis (CE): An alternative with high separation efficiency, especially useful for chiral analysis of NPAAs.[21]

4.2.1 Protocol: LC-MS/MS Analysis of BMAA in Cyanobacterial Samples

-

Objective: To reliably detect and quantify the neurotoxin BMAA.

-

Causality: The choice of derivatization and MS parameters is critical to differentiate BMAA from its structural isomers, which is a known analytical challenge.[22]

-

Sample Preparation:

-

Lyophilize cyanobacterial biomass.

-

Perform protein precipitation using trichloroacetic acid (TCA) to extract free BMAA.[14]

-

Hydrolyze the remaining pellet with HCl to release protein-bound BMAA.

-

-

Derivatization: Derivatize the amino groups in the extract with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to improve chromatographic retention and ionization efficiency.

-

LC Separation: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water (with formic acid) to separate BMAA from its isomers (e.g., AEG and DAB).

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive mode.

-

Employ Multiple Reaction Monitoring (MRM) for quantification. Select a specific precursor ion (the derivatized BMAA) and monitor for a unique product ion generated by collision-induced dissociation.

-

-

Quantification & Validation:

-

Generate a calibration curve using certified BMAA standards.

-

Spike samples with a known amount of isotopically labeled BMAA (¹³C, ¹⁵N-BMAA) as an internal standard to correct for matrix effects and extraction losses. This self-validating step is crucial for accuracy.

-

Signaling Pathways and Logical Relationships

Visualizing the complex interactions of NPAAs can clarify their biological roles.

5.1 Classification of Amino Acids

This diagram illustrates the position of NPAAs within the broader universe of amino acids.

Caption: Hierarchical classification of amino acids.

Future Directions and Challenges

The study of non-proteinogenic amino acids is a dynamic field with immense potential.

-

Drug Discovery: The vast chemical space of NPAAs remains largely untapped for developing novel therapeutics, especially for antimicrobial peptides and peptide-based drugs with improved pharmacokinetic profiles.[19][23]

-

Neuroscience: Further elucidation of the roles of NPAAs like D-serine and BMAA in neurological health and disease is critical.[2][15][16]

-

Analytical Chemistry: Developing more robust and standardized methods for detecting and quantifying NPAAs, particularly in complex matrices like food and environmental samples, is a continuing challenge.[24][25]

-

Synthetic Biology: The use of expanded genetic codes to site-specifically incorporate NPAAs into proteins in vivo is opening new avenues for creating novel enzymes, biomaterials, and therapeutic proteins.[5]

Conclusion

Non-proteinogenic amino acids are far more than metabolic curiosities; they are potent biological effectors with profound implications for cellular function, ecology, and medicine. For researchers and drug developers, a deep understanding of their diverse activities and the specialized methodologies required for their study is paramount. By leveraging the principles and protocols outlined in this guide, the scientific community can continue to unlock the vast potential of these remarkable molecules, paving the way for new scientific discoveries and innovative therapeutic interventions.

References

-

Wikipedia. Non-proteinogenic amino acids. [Link]

-

Al-Sabi, A., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

-

Al-Sabi, A., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

-

MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]

-

Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ACS Infectious Diseases, 8(3), 484-495. [Link]

-

Royal Society of Chemistry. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery. [Link]

-

Astonishing Benefits. (2025). Non-Protein Amino Acids: 7 Astonishing Benefits. [Link]

-

Grokipedia. (n.d.). Non-proteinogenic amino acids. [Link]

-

Holeček, M. (2022). Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. Nutrients, 14(5), 1085. [Link]

-

MDPI. (n.d.). Special Issue : Non-Natural Amino Acids in Drug Design. [Link]

-

ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

-

ChemRxiv. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. [Link]

-

BrainKart. (2017). Non-proteinogenic amino acids and its role. [Link]

-

MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]

-

ResearchGate. (n.d.). Amino Acids as Regulators and Components of Non-proteinogenic Pathways. [Link]

-

FAO. (n.d.). Toxic amino acids. [Link]

-

MDPI. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. [Link]

-

PubMed. (2019). Neurotoxic Non-proteinogenic Amino Acid β-N-Methylamino-L-alanine and Its Role in Biological Systems. [Link]

-

CABI Digital Library. (2015). Toxicology of non-protein amino acids. [Link]

-

ResearchGate. (2015). (PDF) Non-proteinogenic amino acids potential use as allelochemicals. [Link]

-

News-Medical.Net. (2020). Non-Protein Amino Acids in Human Disease. [Link]

-

PubMed. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. [Link]

-

PubMed. (2010). Toxicity of non-protein amino acids to humans and domestic animals. [Link]

-

ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. [Link]

-

MDPI. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. [Link]

-

PubMed. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. [Link]

-

ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. [Link]

-

News-Medical.Net. (n.d.). Non-protein Functions of Amino Acids. [Link]

-

OPUS at UTS. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

PubMed. (2014). Non-protein amino acids and neurodegeneration: the enemy within. [Link]

Sources

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. Non-protein amino acids and neurodegeneration: the enemy within - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cultivatorphytolab.com [cultivatorphytolab.com]

- 5. grokipedia.com [grokipedia.com]

- 6. brainkart.com [brainkart.com]

- 7. biosynth.com [biosynth.com]

- 8. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. news-medical.net [news-medical.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. mdpi.com [mdpi.com]

- 15. Neurotoxic Non-proteinogenic Amino Acid β-N-Methylamino-L-alanine and Its Role in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 23. Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

Introduction: The Imperative for Controlled Reactivity

An In-depth Technical Guide on the Core Role of the Boc Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the development of complex pharmaceuticals, controlling the reactivity of functional groups is paramount. Amino acids, the building blocks of peptides and proteins, possess at least two reactive sites: the α-amino group and the α-carboxyl group. The high nucleophilicity and basicity of the amino group can lead to a host of undesired side reactions, such as self-polymerization or incorrect amide bond formation during a synthetic sequence.[1][2] To orchestrate the precise assembly of amino acids into a desired peptide chain, a strategy of temporary "masking" is employed. This is the role of protecting groups.

Among the arsenal of tools available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group is a venerable and powerful shield for amines.[3] Its introduction marked a revolutionary step in peptide chemistry, enabling the development of the first successful solid-phase peptide synthesis (SPPS) methodologies.[] This guide offers a deep dive into the core principles of the Boc protecting group, its mechanistic underpinnings, strategic applications, and its enduring role in modern drug development.

Core Principles: The Chemistry of Boc Protection and Deprotection

The utility of the Boc group is rooted in its unique chemical nature: it is exceptionally stable under a wide array of conditions, including basic, nucleophilic, and reductive environments, yet can be cleaved with facile ease under mild acidic conditions.[3][5] This dichotomy is the key to its strategic deployment in multi-step synthesis.

Mechanism of Boc Protection

The introduction of the Boc group, or N-Boc protection, is most commonly achieved by reacting the free amino group with di-tert-butyl dicarbonate ((Boc)₂O) , often referred to as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a transient tetrahedral intermediate.[6][7] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into gaseous carbon dioxide and tert-butoxide, which then abstracts a proton from the newly protected amine, driving the reaction to completion.[6][8] While the reaction can proceed without an external base, bases like triethylamine (TEA) or sodium hydroxide are often used to deprotonate the amine initially, enhancing its nucleophilicity and accelerating the reaction.[9][10]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Bedrock of SPPS: The Boc/Bzl Orthogonal Strategy

The principles of Boc chemistry were foundational to R.B. Merrifield's Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS). The classic "Boc/Bzl" strategy was the workhorse of peptide synthesis for decades. [3][11] This strategy is built on a "quasi-orthogonal" principle where different strengths of acid are used to remove different protecting groups. [12]* Temporary Nα-Protection: The acid-labile Boc group is used to protect the N-terminus of the growing peptide chain. It is removed at the beginning of each coupling cycle with a moderately strong acid like TFA. [11]* "Permanent" Side-Chain Protection: Reactive amino acid side chains are protected with groups based on a benzyl (Bzl) ether, ester, or urethane linkage. These are stable to the repetitive TFA treatments but are removed at the end of the synthesis using a much stronger acid, typically anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). [11][13] The Boc-SPPS cycle is a repetitive four-step process:

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA.

-